molecular formula C18H16Sn B1218745 Hydridotriphenyltin

Hydridotriphenyltin

Cat. No. B1218745
M. Wt: 351 g/mol
InChI Key: NFHRNKANAAGQOH-UHFFFAOYSA-N
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Description

Triphenylstannane is an organotin compound.

properties

IUPAC Name

triphenylstannane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C6H5.Sn.H/c3*1-2-4-6-5-3-1;;/h3*1-5H;;
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFHRNKANAAGQOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[SnH](C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Sn
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.0 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydridotriphenyltin

CAS RN

892-20-6
Record name Triphenylstannane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=892-20-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods I

Procedure details

3.9 g of sodium borohydride (0.1 mol) and 70 ml of monoglyme were mixed together in a 200 ml eggplant type flask and cooled to -10° C. 70 ml of a diglyme solution containing 10.0 g of triphenyltin chloride (0.026 mol) was added to this mixture dropwise for 30 minutes. Subsequently, the mixture was stirred for another 30 minutes at -10° C. Then diglyme was removed under a reduced pressure of greater than 1 mmHg at below 0° C. Then, the resultant residue was extracted with diethylether followed by concentration under reduced pressure to yield 9.1 g of the final product of triphenyltin hydride (yield=100%).
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Triphenyl tin hydride was prepared as follows: a 4-neck flask equipped with magnetic stirring was charged with 600 ml of ether and 3.1 g (81 mmol) of LiAlH4 and cooled to 0° (ice+salt bath). 62.6 G (0.16 mol) of triphenyl tin chloride were added by means of a dropping funnel adapted for powder introduction. No exothermic reaction was observed. The mixture was allowed to warm up to room temperature and stirred for 1 h. It was then poured on ice, extracted with ether, washed 3 times with water, dried and concentrated. The raw product thus obtained (56.8 g) was used as such in the synthesis described above.
Quantity
0.16 mol
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydridotriphenyltin
Reactant of Route 2
Hydridotriphenyltin
Reactant of Route 3
Hydridotriphenyltin
Reactant of Route 4
Hydridotriphenyltin
Reactant of Route 5
Hydridotriphenyltin
Reactant of Route 6
Hydridotriphenyltin

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